

# A Technical Guide to the Spectroscopic Analysis of Disperse Red 73

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## Compound of Interest

Compound Name: Disperse Red 73

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This technical guide offers a comprehensive overview of the spectroscopic analysis of C.I. **Disperse Red 73** (CAS: 16889-10-4), a monoazo dye utilized in the textile industry.<sup>[1]</sup> The focus is on Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy, two pivotal techniques for the characterization, identification, and quality control of this compound. This document provides detailed experimental protocols, data interpretation guidelines, and a clear visualization of the dye's chemical structure and analytical workflows.

## Chemical Profile of Disperse Red 73

**Disperse Red 73**, with the chemical formula  $C_{18}H_{16}N_6O_2$ , is a synthetic dye belonging to the single azo class.<sup>[1][2]</sup> It is manufactured by the diazo coupling of 2-Cyano-4-nitroaniline with N-ethyl-N-cyanoethylaniline.<sup>[1][3]</sup> As a disperse dye, it possesses low solubility in water and is primarily used for dyeing hydrophobic fibers such as polyester.<sup>[3][4]</sup> Its molecular weight is 348.36 g/mol.<sup>[1][2]</sup>

Caption: Chemical Structure of **Disperse Red 73**.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. For dyes like **Disperse Red 73**, this technique is fundamental for determining the concentration in solutions via the Beer-Lambert law and for characterizing the electronic transitions within the

chromophore. The color of the dye is a direct result of its absorption in the visible region of the spectrum. The azo chromophore ( $-N=N-$ ) and associated aromatic systems are responsible for the strong  $\pi \rightarrow \pi^*$  transitions that give **Disperse Red 73** its characteristic color.

- **Solvent Selection:** Choose a suitable solvent in which **Disperse Red 73** is soluble, such as ethanol, acetone, or methanol.<sup>[1][3]</sup> The solvent must be transparent in the wavelength range of interest.
- **Preparation of Stock Solution:** Accurately weigh a small amount of **Disperse Red 73** powder and dissolve it in a known volume of the selected solvent in a volumetric flask to create a concentrated stock solution.
- **Preparation of Standard Solutions:** Perform a series of dilutions from the stock solution to prepare several standard solutions of known, decreasing concentrations.<sup>[5][6]</sup>
- **Spectrophotometer Setup:** Turn on the UV-Vis spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.<sup>[7]</sup>
- **Blank Measurement:** Fill a cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.<sup>[8][9]</sup>
- **Sample Measurement:** Starting with the least concentrated standard, rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and record the absorbance spectrum over a relevant wavelength range (e.g., 300-700 nm).<sup>[7]</sup>
- **Data Analysis:** Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ). Record the absorbance value at  $\lambda_{\text{max}}$  for each standard solution.
- **Calibration Curve:** Plot a graph of absorbance at  $\lambda_{\text{max}}$  versus the concentration of the standard solutions. The resulting calibration curve should be linear and can be used to determine the concentration of unknown samples.

While specific experimental data for **Disperse Red 73** is not available in the cited literature, the table below outlines the expected data structure. Azo dyes of this type typically exhibit high molar absorptivity.<sup>[10]</sup>

Parameter	Expected Value/Range	Description
$\lambda_{\text{max}}$ (nm)	450 - 550 nm (estimated)	Wavelength of maximum absorbance, corresponding to the principal $\pi \rightarrow \pi^*$ electronic transition in the visible region. The exact value depends on the solvent.
Molar Absorptivity ( $\epsilon$ )	$> 25,000 \text{ L mol}^{-1} \text{ cm}^{-1}$	A measure of how strongly the molecule absorbs light at $\lambda_{\text{max}}$ . Azo dyes are known for their high $\epsilon$ values. <a href="#">[10]</a>
Color in Solution	Red to Bluish-Red	The observed color is complementary to the color of light absorbed.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. For **Disperse Red 73**, FTIR is used to confirm the presence of key structural components like nitrile, nitro, azo, and aromatic groups.

A common method for analyzing solid dye samples is the Potassium Bromide (KBr) pellet technique.[\[11\]](#)[\[12\]](#)

- **Sample Preparation:** Grind 1-2 mg of the **Disperse Red 73** sample into a fine powder using an agate mortar and pestle.[\[11\]](#)
- **Mixing:** Add approximately 100-200 mg of dry, IR-grade KBr powder to the ground sample and mix thoroughly to ensure a homogenous mixture.[\[11\]](#)
- **Pellet Formation:** Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[\[12\]](#)

- **Background Spectrum:** Place the FTIR spectrometer in sample mode and run a background scan without any sample in the beam path. This records the spectral contributions from atmospheric CO<sub>2</sub> and water vapor, which will be subtracted from the sample spectrum.<sup>[13]</sup>
- **Sample Spectrum:** Mount the KBr pellet in the sample holder in the spectrometer's sample compartment.
- **Data Collection:** Collect the FTIR spectrum, typically in the range of 4000 to 400 cm<sup>-1</sup>. The resulting spectrum is usually plotted as transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).

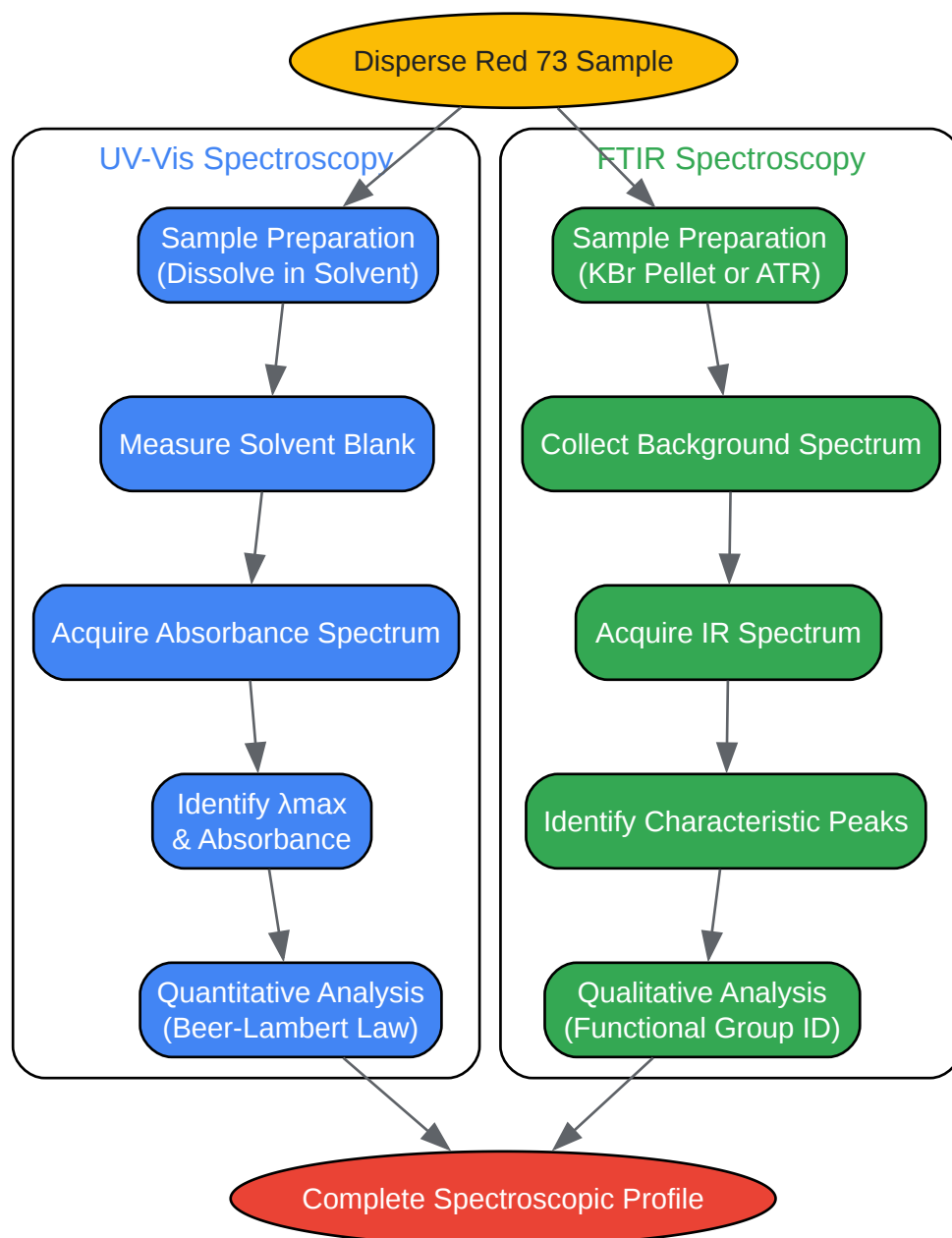
Alternatively, the Attenuated Total Reflectance (ATR) method can be used, which requires minimal sample preparation. The solid sample is simply placed directly onto the ATR crystal and pressure is applied to ensure good contact.<sup>[11]</sup>

The following table summarizes the expected characteristic absorption bands for the functional groups present in **Disperse Red 73**.

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration Type
~3100 - 3000	Aromatic C-H	Stretching
~2975 - 2850	Alkyl C-H	Stretching
~2230 - 2210	Nitrile (C≡N)	Stretching
~1600 - 1585	Azo (-N=N-)	Stretching (often weak)
~1550 - 1500 & 1350-1300	Nitro (NO <sub>2</sub> )	Asymmetric & Symmetric Stretching
~1600, 1500, 1450	Aromatic C=C	Ring Stretching
~1250 - 1020	Aryl C-N	Stretching

## Integrated Spectroscopic Workflow

The characterization of **Disperse Red 73** involves a logical flow of spectroscopic techniques to determine its structure, purity, and concentration.



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Caption: Workflow for the Spectroscopic Analysis of **Disperse Red 73**.

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